molecular formula C17H24ClN3O2 B2390579 3-(2-Chloropropanoylamino)-N-(3-pyrrolidin-1-ylphenyl)butanamide CAS No. 2411276-76-9

3-(2-Chloropropanoylamino)-N-(3-pyrrolidin-1-ylphenyl)butanamide

Cat. No.: B2390579
CAS No.: 2411276-76-9
M. Wt: 337.85
InChI Key: ROAIPSQPFYSWSH-UHFFFAOYSA-N
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Description

3-(2-Chloropropanoylamino)-N-(3-pyrrolidin-1-ylphenyl)butanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a chloropropanoylamino group and a pyrrolidinylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropropanoylamino)-N-(3-pyrrolidin-1-ylphenyl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Chloropropanoylamino Group: This step involves the reaction of a suitable amine with 2-chloropropanoyl chloride under controlled conditions to form the chloropropanoylamino intermediate.

    Coupling with Pyrrolidinylphenyl Group: The intermediate is then coupled with a pyrrolidinylphenyl derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropropanoylamino)-N-(3-pyrrolidin-1-ylphenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropropanoylamino group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

3-(2-Chloropropanoylamino)-N-(3-pyrrolidin-1-ylphenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloropropanoylamino)-N-(3-pyrrolidin-1-ylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyrrolidin-1-ylsulphonyl)pyridine
  • 4-Chloro-2-Nitrobenzonitrile

Uniqueness

3-(2-Chloropropanoylamino)-N-(3-pyrrolidin-1-ylphenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2-chloropropanoylamino)-N-(3-pyrrolidin-1-ylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O2/c1-12(19-17(23)13(2)18)10-16(22)20-14-6-5-7-15(11-14)21-8-3-4-9-21/h5-7,11-13H,3-4,8-10H2,1-2H3,(H,19,23)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAIPSQPFYSWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC(=CC=C1)N2CCCC2)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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